Cesium(I) Bis(trifluoromethanesulfonyl)imide
Description
Cesium(I) bis(trifluoromethanesulfonyl)imide (CsTFSI) is an ionic compound comprising a cesium cation (Cs⁺) and the bis(trifluoromethanesulfonyl)imide anion (TFSI⁻, [N(SO₂CF₃)₂]⁻). The TFSI anion is renowned for its chemical stability, low nucleophilicity, and high delocalized charge, which contribute to the compound’s utility in diverse applications such as electrolytes for energy storage devices, extraction processes, and ionic liquid formulations . CsTFSI exhibits moderate ionic conductivity, high thermal stability, and a wide electrochemical stability window, making it suitable for high-temperature applications and systems requiring low volatility .
Properties
IUPAC Name |
cesium;bis(trifluoromethylsulfonyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F6NO4S2.Cs/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUUPYVMAUBBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2CsF6NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91742-16-4 | |
| Record name | Cesium(I) Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction of Cesium Trifluoromethanesulfonate with Imine
One straightforward synthetic route involves the reaction of cesium trifluoromethanesulfonate (CsOTf) with an imine (RNH). This method leverages the nucleophilic substitution where the trifluoromethanesulfonyl imide moiety is introduced via the imine, resulting in the formation of Cesium(I) Bis(trifluoromethanesulfonyl)imide. This approach is direct and typically yields the product as a crystalline solid suitable for further applications.
| Reagents | Conditions | Product Yield | Notes |
|---|---|---|---|
| Cesium trifluoromethanesulfonate (CsOTf) + Imine (RNH) | Mild to moderate temperatures | High | Produces white crystalline product |
Alternative Salt Metathesis Approaches
Another common method involves salt metathesis reactions, where a cesium salt of a suitable base (e.g., cesium carbonate or cesium hydroxide) reacts with bis(trifluoromethanesulfonyl)imide acid or its reactive derivatives (e.g., trifluoromethanesulfonic anhydride derivatives). This method allows for precise control of stoichiometry and purity and is often used in laboratory-scale syntheses.
| Reagents | Conditions | Product Yield | Notes |
|---|---|---|---|
| Cesium carbonate/hydroxide + bis(trifluoromethanesulfonyl)imide acid or derivatives | Controlled temperature, inert atmosphere | Moderate to high | Requires careful handling of reagents |
Detailed Reaction Mechanisms and Considerations
- The reaction of cesium trifluoromethanesulfonate with imines proceeds via nucleophilic substitution, where the nitrogen atom in the imine attacks the electrophilic sulfur center, facilitating the formation of the bis(trifluoromethanesulfonyl)imide anion coordinated to cesium.
- Salt metathesis typically involves the deprotonation of bis(trifluoromethanesulfonyl)imide acid by cesium bases, resulting in the precipitation or crystallization of the cesium salt.
- Both methods require anhydrous and inert conditions to prevent hydrolysis and decomposition of sensitive intermediates.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Materials | Reaction Type | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cesium trifluoromethanesulfonate + Imine | CsOTf, RNH | Nucleophilic substitution | Mild temperature, solvent required | Simple, direct synthesis, good yield | Requires pure imine precursor |
| Salt metathesis with cesium carbonate/hydroxide | Cs2CO3 or CsOH, bis(trifluoromethanesulfonyl)imide acid | Acid-base neutralization | Controlled temp, inert atmosphere | High purity, scalable | Sensitive reagents, moisture sensitive |
Research Findings and Optimization Notes
- The reaction of cesium trifluoromethanesulfonate with imines is reported to produce high-purity cesium bis(trifluoromethanesulfonyl)imide with yields suitable for industrial and research applications.
- The salt metathesis method allows for tuning the particle size and crystallinity by adjusting solvent choice and temperature, which is crucial for applications in ionic liquids and catalysis.
- Recent studies emphasize the importance of anhydrous conditions and inert atmosphere (e.g., nitrogen or argon) to avoid hydrolysis of triflimide derivatives, which can degrade product quality.
- The cesium salt is noted for its stability at room temperature and ease of storage, making it practical for use in various catalytic and electrochemical applications.
Chemical Reactions Analysis
Cesium(I) Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions:
Substitution Reactions: It can participate in substitution reactions where the trifluoromethanesulfonyl group is replaced by other functional groups.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions: Typical reagents include strong acids and bases, and reactions are often conducted under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products depend on the specific reaction but often include derivatives of trifluoromethanesulfonyl compounds.
Scientific Research Applications
Cesium(I) Bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cesium(I) Bis(trifluoromethanesulfonyl)imide involves its ability to stabilize ionic species and facilitate the transfer of ions in electrochemical systems . It interacts with molecular targets such as ion channels and transporters, enhancing their activity and efficiency .
Comparison with Similar Compounds
Cation-Specific Properties
The physicochemical properties of TFSI-based salts are strongly influenced by the cation’s size, charge density, and coordination strength. A comparison of CsTFSI with analogous compounds (LiTFSI, NaTFSI, KTFSI, and Mg(TFSI)₂) reveals key differences:
Table 1: Comparative Properties of TFSI Salts
Key Findings:
- Ion Mobility and Conductivity : Smaller cations like Li⁺ exhibit higher mobility in polymer electrolytes (e.g., poly(ethylene oxide), PEO) due to stronger coordination with polymer chains . Cs⁺, with its larger size and weaker coordination, may show reduced transference numbers in solid polymer electrolytes but enhanced solubility in organic solvents .
- Electrochemical Stability : All TFSI salts share a wide electrochemical window (~5–6 V), primarily dictated by the TFSI anion’s stability. However, the cation influences the operating voltage range; for example, LiTFSI is referenced against Li/Li⁺, while CsTFSI’s stability is typically measured against other electrodes .
- Thermal Behavior : TFSI-based salts generally decompose above 250°C. CsTFSI’s thermal stability is comparable to LiTFSI, but its lower charge density may reduce lattice energy, enhancing solubility at elevated temperatures .
Anion-Specific Comparisons
TFSI vs. FSI Anions:
- Electrochemical Stability : TFSI anions exhibit slightly higher stability than bis(fluorosulfonyl)imide (FSI) anions, as shown in ionic liquids at temperatures up to 363 K .
- Vaporization Enthalpy : TFSI-based ionic liquids have higher vaporization enthalpies than FSI analogs, indicating lower volatility and better suitability for high-temperature applications .
Application-Specific Performance
- Batteries : LiTFSI dominates in lithium-ion batteries due to its balance of conductivity (2.75 × 10⁻³ S/cm) and stability , while CsTFSI is less common but explored in niche applications like cesium-selective extraction using crown ethers .
- Polymer Electrolytes : Mg(TFSI)₂ and NaTFSI are preferred in solid polymer electrolytes for their stronger cation-polymer coordination, whereas CsTFSI’s weak coordination may limit its utility in such matrices .
Structural and Dynamic Insights
- Conformational Flexibility : The TFSI anion adopts different conformers (cisoid vs. transoid) depending on the cation and temperature. In ammonium-based ionic liquids, both conformers coexist, but Cs⁺’s size may stabilize specific configurations, affecting viscosity and ionic mobility .
- Solvation Behavior : In extraction processes, Cs⁺ forms stable complexes with crown ethers and a single TFSI anion, unlike smaller cations that may require multiple anions for charge balance .
Biological Activity
Cesium(I) Bis(trifluoromethanesulfonyl)imide (CsTFSI) is an organometallic compound with notable properties that have garnered attention in various fields, including biochemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
- Chemical Formula : Cs(CF₃SO₂)₂N
- Molecular Weight : 364.26 g/mol
- CAS Number : 91742-16-4
- IUPAC Name : cesium; bis(trifluoromethylsulfonyl)azanide
CsTFSI is characterized by its high ionic conductivity and stability, making it suitable for applications in electrochemistry and as a reagent in biochemical assays .
Target Interactions
CsTFSI interacts with biological molecules through various mechanisms:
- Protein Binding : It can bind to proteins, potentially altering their function or stability.
- Membrane Disruption : The compound may disrupt cellular membranes, affecting cell viability.
- Catalytic Activity : CsTFSI can act as a catalyst in biochemical reactions, influencing metabolic pathways.
Biochemical Pathways
The compound's organometallic nature allows it to influence multiple biochemical pathways:
- Cell Signaling : By interacting with signaling proteins, CsTFSI may modulate cellular responses.
- Enzyme Activity : It can affect enzyme kinetics, either enhancing or inhibiting enzymatic reactions.
Biological Activity Studies
- Antimicrobial Properties : Research has indicated that CsTFSI exhibits antimicrobial activity against various pathogens. In vitro studies demonstrated its effectiveness against strains of Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial formulations .
- Cell Viability Assays : In studies assessing cytotoxicity, CsTFSI was shown to affect cell viability in a dose-dependent manner. Higher concentrations resulted in significant cell death in cultured human cell lines, indicating a need for careful dosage in therapeutic applications .
- Electrochemical Applications : CsTFSI has been utilized as an electrolyte in electrochemical cells due to its high ionic conductivity. Its role in enhancing the performance of cesium-based perovskite solar cells has been documented, showcasing its versatility beyond biological applications .
Comparative Analysis with Similar Compounds
| Compound | Ionic Conductivity | Stability | Biological Activity |
|---|---|---|---|
| This compound | High | Excellent | Moderate antimicrobial effects |
| Lithium Bis(trifluoromethanesulfonyl)imide | Moderate | Good | Limited data available |
| Sodium Bis(trifluoromethanesulfonyl)imide | Moderate | Fair | Minimal biological activity |
CsTFSI stands out due to its superior ionic conductivity and stability compared to lithium and sodium counterparts, making it more effective for both electrochemical and potential biological applications .
Q & A
What are the recommended synthesis and purification protocols for cesium(I) bis(trifluoromethanesulfonyl)imide in academic research?
This compound is typically synthesized via metathesis reactions, where cesium salts (e.g., CsCl) react with bis(trifluoromethanesulfonyl)imide precursors (e.g., LiNTf₂ or HNTf₂) in polar aprotic solvents like acetonitrile or water. Purification involves recrystallization from anhydrous solvents or vacuum drying to remove residual impurities. Due to its hygroscopic nature, handling under inert gas (e.g., argon) and storage in airtight containers at temperatures below 15°C are critical to prevent degradation . Purity (>98%) is verified via ion-exchange titration or NMR spectroscopy .
What key physicochemical properties of this compound must be considered during experimental design?
Key properties include:
- Melting point : 122°C, indicating stability under moderate thermal conditions.
- Solubility : High solubility in polar solvents (e.g., water, acetonitrile) but limited in non-polar media.
- Hygroscopicity : Requires handling in moisture-free environments to prevent hydrolysis.
- Air sensitivity : Degrades upon prolonged exposure to air, necessitating inert-atmosphere gloveboxes for storage and manipulation .
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to assess decomposition pathways and phase transitions .
How does the thermal stability of this compound compare to other alkali metal bis(trifluoromethanesulfonyl)imide salts?
Cesium salts generally exhibit superior thermal stability compared to lighter alkali metals (e.g., Li⁺, Na⁺) due to weaker cation-anion interactions. For example, lithium bis(trifluoromethanesulfonyl)imide decomposes above 300°C, while cesium analogues may retain stability at higher temperatures. However, stability depends on solvent systems; in sulfolane, decomposition temperatures can exceed 400°C under inert conditions . Comparative studies using TGA and evolved gas analysis (EGA) are critical to evaluate degradation products and optimize high-temperature applications .
What methodologies are optimal for evaluating the electrochemical stability of this compound in non-aqueous electrolytes?
Electrochemical stability is assessed via:
- Cyclic voltammetry (CV) : Measures oxidation/reduction potentials vs. reference electrodes (e.g., Li/Li⁺).
- Linear sweep voltammetry (LSV) : Determines the electrochemical stability window (e.g., up to 5.75 V for LiNTf₂ in sulfolane) .
- Impedance spectroscopy : Quantifies ionic conductivity, which is concentration-dependent. Dilute solutions (≤1 M) often exhibit higher conductivity due to reduced ion pairing .
For cesium salts, compatibility with electrode materials (e.g., Pt, carbon) must be validated to avoid side reactions .
How can researchers address contradictions in ionic conductivity data for this compound across solvent systems?
Contradictions arise from factors such as:
- Solvent viscosity : High-viscosity solvents (e.g., ionic liquids) reduce mobility.
- Concentration effects : Dilute solutions favor ion dissociation, while concentrated solutions promote ion pairing .
- Temperature : Conductivity increases with temperature but may accelerate decomposition.
To resolve discrepancies, systematic studies combining conductivity measurements, Raman spectroscopy (to probe ion pairing), and molecular dynamics simulations are recommended .
What advanced applications does this compound enable in catalysis or energy storage?
- Catalysis : CsNTf₂ can act as a weakly coordinating anion in transition-metal catalysts (e.g., Au⁺ complexes) to enhance reactivity in hydrogenation or C–H activation reactions .
- Electrolytes : Its high electrochemical stability makes it suitable for high-voltage batteries or supercapacitors. For example, LiNTf₂ in sulfolane achieves stability up to 5.75 V, a benchmark for cesium analogues .
- Ionic liquids : CsNTf₂-based ionic liquids may serve as solvents in electrocatalytic CO₂ reduction due to their low volatility and tunable polarity .
What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., HF, SO₂).
- Storage : Inert atmosphere, desiccated, and away from oxidizers.
- Disposal : Follow hazardous waste regulations, as cesium salts are toxic to aquatic life .
How does the ionic radius of Cs⁺ influence its coordination behavior in bis(trifluoromethanesulfonyl)imide salts?
The large ionic radius of Cs⁺ (1.69 Å) weakens cation-anion interactions compared to smaller cations (e.g., Li⁺: 0.76 Å), reducing ion pairing and enhancing ionic mobility. This property is advantageous in electrolytes requiring high ionic conductivity. X-ray crystallography and FTIR spectroscopy can elucidate coordination structures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
